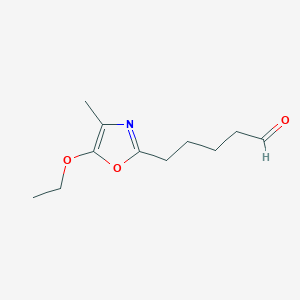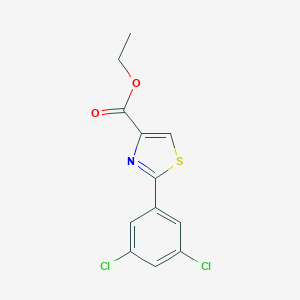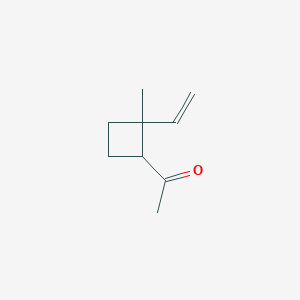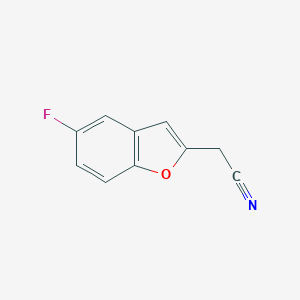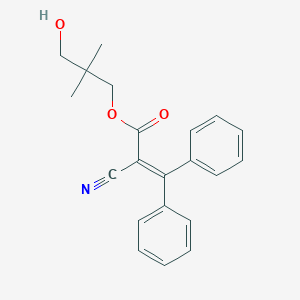![molecular formula C12H21NO B145010 13-Oxa-6-azadispiro[4.1.5.2]tetradecane CAS No. 134656-18-1](/img/structure/B145010.png)
13-Oxa-6-azadispiro[4.1.5.2]tetradecane
Übersicht
Beschreibung
13-Oxa-6-azadispiro[4.1.5.2]tetradecane is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as spiro-orthoester and is synthesized through a multi-step process involving different reagents and catalysts.
Wirkmechanismus
The mechanism of action of 13-Oxa-6-azadispiro[4.1.5.2]tetradecane is still under investigation. However, studies have shown that this compound has the ability to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have antibacterial activity by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause significant biochemical or physiological effects in vivo. However, further studies are needed to fully understand the potential side effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 13-Oxa-6-azadispiro[4.1.5.2]tetradecane in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is the complex synthesis process, which can be time-consuming and require specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the research of 13-Oxa-6-azadispiro[4.1.5.2]tetradecane. One direction is to further investigate its potential as an anticancer agent and to develop more potent derivatives. Another direction is to explore its potential as a building block for the synthesis of functional materials with unique properties. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Wissenschaftliche Forschungsanwendungen
13-Oxa-6-azadispiro[4.1.5.2]tetradecane has shown potential applications in various fields of science, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In material science, spiro-orthoesters have been used as building blocks for the synthesis of functional materials with unique properties. In organic synthesis, this compound has been used as a starting material for the synthesis of complex organic molecules.
Eigenschaften
CAS-Nummer |
134656-18-1 |
|---|---|
Molekularformel |
C12H21NO |
Molekulargewicht |
195.3 g/mol |
IUPAC-Name |
13-oxa-6-azadispiro[4.1.57.25]tetradecane |
InChI |
InChI=1S/C12H21NO/c1-2-8-12(9-3-1)13-11(10-14-12)6-4-5-7-11/h13H,1-10H2 |
InChI-Schlüssel |
UQPWWYJFNWMORQ-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)NC3(CCCC3)CO2 |
Kanonische SMILES |
C1CCC2(CC1)NC3(CCCC3)CO2 |
Synonyme |
13-Oxa-6-azadispiro[4.1.5.2]tetradecane(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

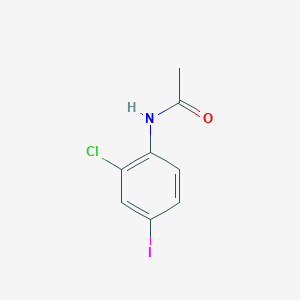
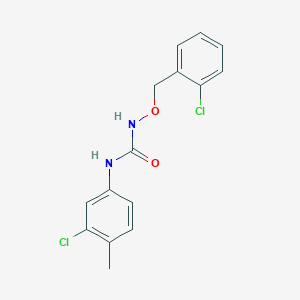
![[N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate](/img/structure/B144931.png)


